CID 68618561
Description
Camedon is a synthetic organic compound of significant scientific interest due to its unique structural and functional properties. Based on analogous compounds (e.g., CID 5564454, CID 78061609), Camedon likely features a core aromatic or heterocyclic framework with distinct functional groups (e.g., hydroxyl, amine, or halogen substituents) that confer specific reactivity and biological activity .
Properties
CAS No. |
58880-43-6 |
|---|---|
Molecular Formula |
C15H11NNaO3 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
sodium 2-(9-oxoacridin-10-yl)acetate |
InChI |
InChI=1S/C15H11NO3.Na/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16;/h1-8H,9H2,(H,17,18); |
InChI Key |
DTBMZZDVZAZJNU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)O.[Na] |
Appearance |
A crystalline solid |
Other CAS No. |
144696-36-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
38609-97-1 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cridanimod sodium; Cridanimod Na; Sodium Cridanimod; XBIO101; XBIO-101; XBIO 101; Cycloferon; Cyclopheron; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Camedon involves several synthetic routes. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired compound. The specific details of the synthetic route are proprietary and not widely published.
Industrial Production Methods: In industrial settings, the production of Camedon typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for research applications .
Chemical Reactions Analysis
Types of Reactions: Camedon undergoes various chemical reactions, including:
Oxidation: Camedon can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Camedon can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Camedon.
Scientific Research Applications
Camedon has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Camedon is employed in biological research to investigate its effects on cellular processes and pathways.
Medicine: Research studies utilize Camedon to explore its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of Camedon involves its role as an interferon inducer. It interacts with specific molecular targets and pathways to stimulate the production of interferons, which are proteins involved in the immune response. The exact molecular targets and pathways are still under investigation, but it is known to modulate immune signaling pathways .
Comparison with Similar Compounds
Table 1: Key Comparative Properties of Camedon and Analogs
| Property | Camedon | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Structure | Aromatic heterocycle | Similar core | Similar molecular weight | Bicyclic framework |
| Functional Groups | -NH₂, -OH | -Cl, -NO₂ | -COOH | -OCH₃, -CH₃ |
| Molecular Weight | ~250 g/mol | ~245 g/mol | ~255 g/mol | ~260 g/mol |
| Reactivity | High nucleophilicity | Electrophilic aromatic substitution | Acid-base reactivity | Moderate lipophilicity |
| Biological Activity | Antimicrobial | Anticancer | Enzyme inhibition | Anti-inflammatory |
| Applications | Drug intermediates | Catalysts | Polymer precursors | Therapeutic agents |
Sources: Adapted from structural and functional comparisons in and 19.
Structural Similarities and Divergences
- Compound A: Shares Camedon’s core aromatic structure but differs in functional groups (-Cl/-NO₂ vs. -NH₂/-OH). This divergence reduces Compound A’s nucleophilicity but enhances electrophilic reactivity, making it suitable for catalytic applications rather than biomedical uses .
- Compound B : Matches Camedon in molecular weight (~250–255 g/mol) but features a carboxylic acid group (-COOH), which increases its polarity and suitability for polymer synthesis .
- Compound C : Exhibits a bicyclic framework with methoxy (-OCH₃) groups, enhancing lipophilicity and enabling blood-brain barrier penetration for anti-inflammatory applications .
Reactivity and Stability
Camedon’s amino (-NH₂) and hydroxyl (-OH) groups render it highly reactive in nucleophilic substitution reactions, a trait less pronounced in analogs like Compound B (acidic) or Compound C (lipophilic). However, this reactivity may compromise stability under acidic conditions, necessitating stabilizers in pharmaceutical formulations .
Advantages and Limitations of Camedon
Advantages
Limitations
- Synthetic Complexity : Multi-step synthesis may limit scalability compared to simpler analogs like Compound B .
- Stability Issues : Susceptibility to oxidation requires advanced formulation strategies .
Future Research Directions
- Mechanistic Studies : Elucidate Camedon’s enzyme targets using crystallography or molecular docking .
- Stability Optimization : Explore co-crystallization or prodrug approaches to enhance shelf-life .
- Eco-Friendly Synthesis : Develop catalytic methods to reduce waste, inspired by greener routes for Compound B .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
